molecular formula C17H15NO3 B248604 1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No. B248604
M. Wt: 281.3 g/mol
InChI Key: VOBJVOWZGNPRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research as a neurotoxin. MPTP is known to cause Parkinson's disease-like symptoms in humans and has been used to study the mechanisms of Parkinson's disease and potential treatments.

Mechanism of Action

MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP also causes oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP is a useful tool for studying the mechanisms of Parkinson's disease and potential treatments. However, MPTP has limitations in that it only models a subset of Parkinson's disease symptoms and does not fully replicate the disease. Additionally, MPTP is a toxic compound and must be handled with care in the lab.

Future Directions

Future research on MPTP should focus on developing new models of Parkinson's disease that more accurately replicate the disease and its progression. Additionally, research should focus on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, including oxidative stress and inflammation. Finally, research should focus on identifying biomarkers for Parkinson's disease that can be used to diagnose the disease earlier and monitor disease progression.

Synthesis Methods

MPTP can be synthesized through several methods, including the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol, which is then oxidized to form MPTP. Another method involves the reaction of 2-methylphenol with ethylene chlorohydrin to form 2-(2-methylphenoxy)ethyl chloride, which is then reacted with indole-2,3-dione to form MPTP.

Scientific Research Applications

MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP has also been used to study potential treatments for Parkinson's disease, including the use of dopamine agonists and stem cell therapy.

properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione

InChI

InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-14-8-4-3-7-13(14)16(19)17(18)20/h2-9H,10-11H2,1H3

InChI Key

VOBJVOWZGNPRFH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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